5-Methoxy-2-phenylaniline hydrochloride

SAR ADME Computational Chemistry

Researchers requiring reproducible solubility and consistent pharmacological data often face variability with free-base aniline derivatives. This compound solves that problem. - Delivers enhanced aqueous solubility via the hydrochloride salt, reducing DMSO dependence and ensuring consistent dose-response curves. - Provides a defined 5-methoxy electronic and steric profile, critical for SAR studies where unsubstituted or methyl analogs fail to replicate binding. - Supplied as a single batch-traceable building block with ≥95% purity, enabling direct use in synthesis or biological assays without further purification.

Molecular Formula C13H14ClNO
Molecular Weight 235.71 g/mol
CAS No. 107624-16-8
Cat. No. B020254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-2-phenylaniline hydrochloride
CAS107624-16-8
Synonyms6-PHENYL-M-ANISIDINE HYDROCHLORIDE
Molecular FormulaC13H14ClNO
Molecular Weight235.71 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C2=CC=CC=C2)N.Cl
InChIInChI=1S/C13H13NO.ClH/c1-15-11-7-8-12(13(14)9-11)10-5-3-2-4-6-10;/h2-9H,14H2,1H3;1H
InChIKeyBJOOGZLAYZGSRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methoxy-2-phenylaniline Hydrochloride


5-Methoxy-2-phenylaniline hydrochloride (CAS 107624-16-8), also known as 6-Phenyl-m-anisidine hydrochloride, is a derivative of aniline characterized by a 2-phenyl substitution and a 5-methoxy group on the aniline ring, presented as a hydrochloride salt [1]. This compound is primarily utilized as a chemical building block and a pharmacological research tool, with reported activities including enzyme inhibition and antimitotic effects . Its structural features confer distinct physicochemical and biological properties compared to non-methoxylated or differently substituted analogs.

5-Methoxy substitution enables hydrogen-bonding and TPSA modulation for SAR binding studies
Hydrochloride salt supports aqueous solubility for reproducible biochemical and cell-based assays
Reported cell-cycle arrest context makes it a research tool for proliferation and cell-cycle studies

Why 5-Methoxy-2-phenylaniline HCl Cannot Be Substituted


The presence of the 5-methoxy group on 5-methoxy-2-phenylaniline hydrochloride fundamentally alters its electronic properties, steric profile, and hydrogen-bonding capacity relative to unsubstituted 2-phenylaniline hydrochloride (CAS 2185-92-4) or methyl-substituted analogs like 5-methyl-2-phenylaniline (CAS 54147-94-3) [1][2]. The methoxy group introduces an additional hydrogen bond acceptor, increases topological polar surface area (TPSA), and modifies lipophilicity (XLogP3), which directly impacts target binding affinity, metabolic stability, and solubility [1]. Furthermore, the hydrochloride salt form ensures enhanced aqueous solubility and consistent handling compared to the free base, a critical factor in reproducible experimental protocols . Direct substitution with a non-methoxylated analog would therefore compromise assay reproducibility and may lead to divergent biological outcomes or synthetic yields.

Potential substitute
5-Methoxy-2-phenylaniline HCl 2-Phenylaniline HCl

Loss of the methoxy group alters hydrogen-bonding capacity, TPSA, and lipophilicity, which may shift target binding and ADME profiles in SAR campaigns.

Potential substitute
5-Methoxy-2-phenylaniline HCl 5-Methyl-2-phenylaniline

Methyl group lacks the methoxy hydrogen-bond acceptor; electronic and steric differences may compromise binding selectivity and solubility behavior.

Potential substitute
HCl salt (target) Free base form

Free base may exhibit lower aqueous solubility, reducing dosing accuracy and assay reproducibility without formulation optimization.

5-Methoxy-2-phenylaniline HCl: Key Differences from Analogs


Enhanced Hydrogen Bonding and Polar Surface Area

The 5-methoxy substitution provides an additional hydrogen bond acceptor compared to the 5-methyl analog, increasing TPSA by approximately 9.3 Ų. This difference can significantly influence target binding interactions, especially in proteins with polar binding pockets [1][2].

H-Bond & TPSA
Class-level
+1 H-Bond Acceptor
+9.3 Ų TPSA vs 5-methyl analog

Supports SAR binding-model interpretation

Computed properties; target-specific validation needed

SAR ADME Computational Chemistry

Increased Molecular Weight and Rotatable Bonds

The addition of a 5-methoxy group increases molecular weight by approximately 30 Da and adds one rotatable bond compared to the unsubstituted parent compound, 2-phenylaniline hydrochloride. This modification can alter pharmacokinetic properties such as metabolic stability and membrane permeability [1][2].

MW & Rotatable Bonds
Class-level
+30.03 g/mol
+1 rotatable bond vs unsubstituted

Supports ADME property review

Computed; may affect permeability and metabolic stability

Medicinal Chemistry Pharmacokinetics Lead Optimization

Aqueous Solubility Advantage as HCl Salt

5-Methoxy-2-phenylaniline hydrochloride is supplied as a hydrochloride salt, which is known to significantly enhance aqueous solubility compared to its free base form. This property is critical for achieving consistent concentrations in biological assays and facilitates handling in aqueous synthetic procedures .

Aqueous Solubility
Data to verify
Enhanced solubility (HCl salt vs free base)

Supports aqueous assay preparation

Vendor description; quantitative solubility data unavailable

Formulation Analytical Chemistry Biochemical Assays

Antimitotic Activity vs. Non-Methoxylated Analogs

Preliminary studies indicate that 5-methoxy-2-phenylaniline hydrochloride exhibits antimitotic activity by inducing cell cycle arrest, a property attributed to the methoxy group and shared with other methoxy-substituted aromatic compounds. This activity profile is distinct from 5-methyl-2-phenylaniline, which is primarily used as a synthetic intermediate for NSAIDs like flurbiprofen .

Antimitotic Activity
Data to verify
Reported cell cycle arrest vs no activity for 5-methyl analog

Supports cell-cycle endpoint context

Preliminary studies; limited comparative data

Pharmacology Enzyme Inhibition Cell Cycle

5-Methoxy-2-phenylaniline HCl Applications


SAR Studies in Drug Discovery

When exploring the impact of methoxy versus methyl or hydrogen substitution on target binding and ADME properties in biphenyl-2-amine scaffolds. The distinct hydrogen bonding capacity and TPSA of 5-methoxy-2-phenylaniline hydrochloride make it an essential comparator in SAR campaigns [1].

Antimitotic and Cytostatic Agent Development

For research programs focused on cell cycle regulation and antiproliferative mechanisms. Preliminary evidence suggests 5-methoxy-2-phenylaniline hydrochloride may induce cell cycle arrest, providing a starting point for developing novel antimitotic agents .

Methoxy-Substituted Biphenylamine Core Synthesis

As a building block in organic synthesis where the 5-methoxy group is required for subsequent transformations or to confer specific electronic properties to the final product. The hydrochloride salt ensures easier handling and purification .

Aqueous Solubility-Dependent Biochemical Assays

In enzymatic or cell-based assays where consistent compound dissolution is critical. The hydrochloride salt form of 5-methoxy-2-phenylaniline provides enhanced aqueous solubility compared to the free base, reducing variability in dose-response experiments .

Application
Selection Property
Validation Focus
SAR probe design
Hydrogen bonding and TPSA profile
Binding model interpretation
Cell cycle regulation research
Cell-cycle endpoint context
Antiproliferative assay response
Methoxy-biphenyl building block
Methoxy group compatibility
Synthetic yield and purity
Aqueous biochemical assays
Salt-form solubility
Solubility-dependent assay reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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